molecular formula C23H29ClO4 B12418321 Chlormadinone acetate-d6

Chlormadinone acetate-d6

Cat. No.: B12418321
M. Wt: 411.0 g/mol
InChI Key: QMBJSIBWORFWQT-QJOXPKARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlormadinone acetate-d6 is a deuterated form of chlormadinone acetate, a synthetic progestin and antiandrogen. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is known for its high contraceptive efficacy and is often used in combination with estrogen for birth control .

Preparation Methods

The synthesis of chlormadinone acetate-d6 involves several steps, starting from the basic steroid structure. The key steps include chlorination, acetylation, and deuteration. The reaction conditions typically involve the use of reagents such as thionyl chloride for chlorination, acetic anhydride for acetylation, and deuterium oxide for deuteration. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Chlormadinone acetate-d6 undergoes various chemical reactions, including:

Scientific Research Applications

Chlormadinone acetate-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Chlormadinone acetate-d6 exerts its effects by binding to progesterone and androgen receptors. As a progestin, it mimics the action of natural progesterone, regulating the menstrual cycle and maintaining pregnancy. As an antiandrogen, it inhibits the action of androgens by blocking their receptors, which is useful in treating conditions like acne and hirsutism. The molecular targets and pathways involved include the progesterone receptor and androgen receptor signaling pathways .

Comparison with Similar Compounds

Chlormadinone acetate-d6 is compared with other similar compounds such as:

Properties

Molecular Formula

C23H29ClO4

Molecular Weight

411.0 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-2,2,4-trideuterio-10,13-dimethyl-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i2D3,5D2,11D

InChI Key

QMBJSIBWORFWQT-QJOXPKARSA-N

Isomeric SMILES

[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C)OC(=O)C([2H])([2H])[2H])Cl

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C

Origin of Product

United States

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